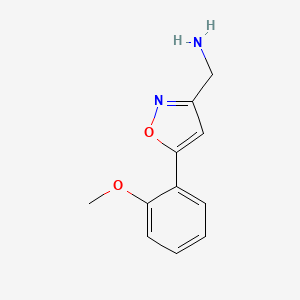
(5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine: is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol It is known for its unique structure, which includes an isoxazole ring substituted with a methoxyphenyl group and an aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the methoxyphenyl and aminomethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the aminomethyl group can be added through reductive amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The methoxy and aminomethyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of (5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The isoxazole ring and methoxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signaling cascades, enzyme inhibition, and receptor activation.
Comparaison Avec Des Composés Similaires
- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanamine
- (5-(2-Methoxyphenyl)isoxazol-4-yl)methanamine
- (5-(2-Methoxyphenyl)isoxazol-2-yl)methanamine
Uniqueness: (5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
[5-(2-methoxyphenyl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-5-3-2-4-9(10)11-6-8(7-12)13-15-11/h2-6H,7,12H2,1H3 |
Clé InChI |
SHYNWYBMHDRBQK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC(=NO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12122992.png)

![N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B12122997.png)
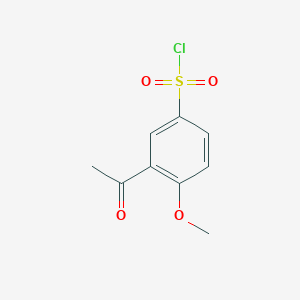
![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)
![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B12123015.png)
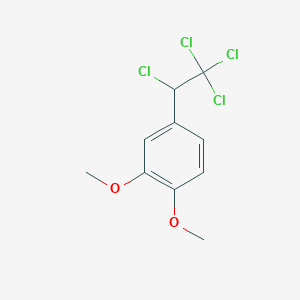
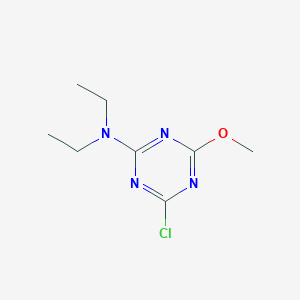
![5,6-dimethyl-1-[(6-methylnaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B12123021.png)
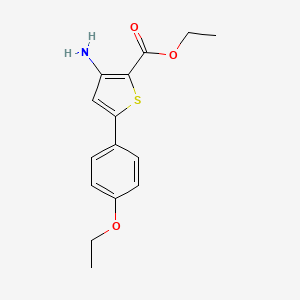

![3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12123054.png)
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12123059.png)
![1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B12123067.png)
